6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

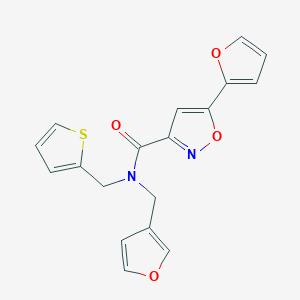

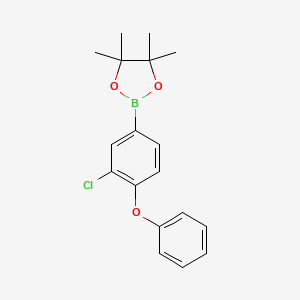

“6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol” is a chemical compound. It has a molecular weight of 284.3 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of morpholines, which is a part of the compound , has been described in various studies . A common starting material for the preparation of morpholines is 1,2-amino alcohols . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis of substituted morpholines .Molecular Structure Analysis

The InChI code for the compound is 1S/C10H12N4O4S/c15-14-10-7-8 (1-2-9 (10)11-12-14)19 (16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

Morpholines have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 284.3 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of o-sulfamidotriazobenzenes : A study demonstrated the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, including morpholine, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. This reaction highlights the role of 6-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol as a precursor in synthesizing sulfamides under specific conditions, showcasing its importance in organic synthesis and potential applications in developing new chemical entities (Katritzky et al., 2007).

Bromoethylsulfonium Salt Reactions : Research on the reaction of bromoethylsulfonium salt with amino alcohols, including morpholine, facilitated the synthesis of six- and seven-membered rings. This work underscores the compound's utility in creating novel heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Yar et al., 2009).

Environmental Analysis : A method for determining 2-(4-Morpholinyl)benzothiazole in environmental samples emphasizes the compound's relevance in environmental chemistry, particularly in identifying and quantifying pollutants originating from industrial sources (Kumata et al., 1996).

Biological and Pharmacological Applications

- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of derivatives involving morpholine, indicating its potential in developing new antibacterial and antifungal agents. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline showed promising antimicrobial activity, revealing the compound's significance in drug discovery and development (Janakiramudu et al., 2017).

Catalysis and Synthesis Enhancements

- Catalytic Applications : The use of morpholinium hydrogen sulfate as a catalyst for synthesizing bio-active multi-substituted imidazoles demonstrates the compound's utility in facilitating chemical reactions under solvent-free conditions, which is crucial for green chemistry and sustainable practices (Marzouk et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-(3-hydroxybenzimidazol-5-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S/c15-14-8-12-10-2-1-9(7-11(10)14)19(16,17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWFOAUDNJUWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=CN3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)

![Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2754236.png)

![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)

![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)